Predicted saKAS III Binding Affinity Relative to 2,4-Dihydroxy Analog
The closest characterized analog, 4-[(5-trifluoromethyl-pyridin-2-yl)-hydrazonomethyl]-benzene-1,3-diol (compound 6), demonstrated a binding affinity (KD) of 0.8 nM for Staphylococcus aureus KAS III in surface plasmon resonance assays [1]. The target mono-hydroxy compound lacks the second phenolic -OH required for the critical hydrogen-bond network observed in the co-crystal structure of related FabH inhibitors. While no direct binding data exist for the target compound, removal of the 4-OH group is anticipated to weaken affinity by disrupting interaction with the catalytic triad, a class-level inference [2].
| Evidence Dimension | KAS III binding affinity (KD) |
|---|---|
| Target Compound Data | Not directly measured; predicted weaker than 0.8 nM based on SAR |
| Comparator Or Baseline | 4-[(5-trifluoromethyl-pyridin-2-yl)-hydrazonomethyl]-benzene-1,3-diol: KD = 0.8 nM |
| Quantified Difference | Comparator KD = 0.8 nM; target compound KD unknown, expected reduction in affinity |
| Conditions | Surface plasmon resonance, purified saKAS III enzyme |
Why This Matters
If high-affinity KAS III inhibition is the procurement goal, the 2,4-dihydroxy analog is quantitatively validated, whereas the target compound requires confirmatory assay data.
- [1] Lee JY, Jeong KW, Shin S, Lee JU, Kim Y. Discovery of novel selective inhibitors of Staphylococcus aureus β-ketoacyl acyl carrier protein synthase III. Eur J Med Chem. 2012;47(1):261-9. PMID: 22104972. View Source
- [2] Qiu X, Choudhry AE, Janson CA, Grooms M, Daines RA, Lonsdale JT, Khandekar SS. Crystal structure and substrate specificity of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Protein Sci. 2005;14(8):2087-94. PMID: 15987898. View Source
